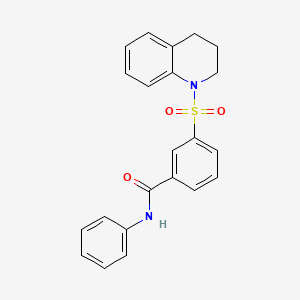![molecular formula C15H15N3O3 B6031849 7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)
7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that has been the subject of significant scientific research. This compound has been synthesized using various methods and has shown promising results in various scientific applications. In
Aplicaciones Científicas De Investigación
7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer effects, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has been suggested that these effects are due to the ability of this compound to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in lab experiments is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, caution must be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. One direction is to investigate the potential use of this compound in combination with other anticancer drugs to enhance its effectiveness. Another direction is to investigate the potential use of this compound in the treatment of other diseases such as inflammation and oxidative stress. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity to normal cells.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its ability to inhibit the activity of enzymes involved in DNA replication and repair make it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, caution must be exercised when using this compound in lab experiments due to its potential toxicity to normal cells. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been achieved using various methods. One of the most common methods is the reaction of 2-methyl-4,5,6,7-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methyl-4,5,6,7-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one with 2-hydroxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Propiedades
IUPAC Name |
7-(2-hydroxybenzoyl)-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-16-12-8-18(7-6-10(12)14(20)17-9)15(21)11-4-2-3-5-13(11)19/h2-5,19H,6-8H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXMQSGNLVYKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(C2)C(=O)C3=CC=CC=C3O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-{3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6031766.png)
![N-[3-fluoro-5-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6031774.png)
![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)
![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)

![2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B6031820.png)
![2-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6031821.png)
![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)

![phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B6031841.png)
